2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one
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Overview
Description
2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one is a flavonoid derivative known for its diverse biological activities. This compound is part of the chromen-4-one family, which is characterized by a benzopyran structure with various substituents. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of vanillin or isovanillin as starting materials, which react with chromone derivatives in the presence of catalysts like montmorillonite clay .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 3-hydroxy-4-methoxyphenylacetic acid. These intermediates are then subjected to further reactions under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted chromones, quinones, and chromanol derivatives .
Scientific Research Applications
2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Similar Compounds
Diosmetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Hesperidin: Known for its vascular protective effects and found in citrus fruits.
Quercetin: A well-studied flavonoid with broad-spectrum biological activities
Uniqueness
2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its solubility and reactivity compared to other flavonoids .
Properties
CAS No. |
93876-56-3 |
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Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-6-12-15(9-11)24-17(18(23-3)16(12)20)10-4-7-14(22-2)13(19)8-10/h4-9,19H,1-3H3 |
InChI Key |
FDUFENASKFWNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)O)OC |
Origin of Product |
United States |
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